molecular formula C21H25N3O3 B2789945 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898426-98-7

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2789945
CAS RN: 898426-98-7
M. Wt: 367.449
InChI Key: BUWSKPUQYGLJGQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a cyclohexene ring, an ethyl group, and a pyrroloquinoline group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of the compound is likely to be quite complex due to the presence of multiple functional groups and a cyclic structure. The cyclohexene ring could impart some degree of rigidity to the molecule, while the ethyl and pyrroloquinoline groups could introduce additional complexity and potential sites for reactivity .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. The cyclohexene ring could potentially undergo reactions typical of alkenes, such as addition reactions. The pyrroloquinoline group might be involved in redox reactions or could act as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the cyclohexene ring could affect the compound’s solubility and reactivity. The pyrroloquinoline group could also influence these properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, the mechanism of action could involve interaction with a specific biological target, such as an enzyme or receptor .

Future Directions

The potential future directions for research on this compound would likely depend on its properties and potential applications. For example, if the compound shows promise in medicinal chemistry, future research could involve further studies to evaluate its efficacy and safety in biological systems .

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c25-18-13-16-12-17(11-15-7-4-10-24(18)19(15)16)23-21(27)20(26)22-9-8-14-5-2-1-3-6-14/h5,11-12H,1-4,6-10,13H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWSKPUQYGLJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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